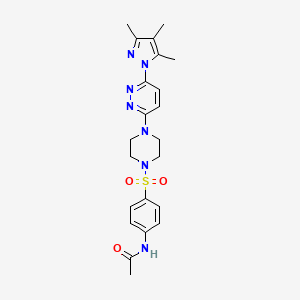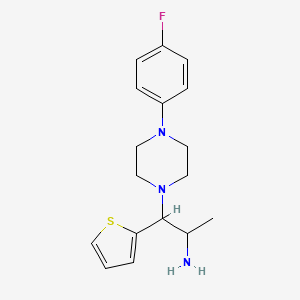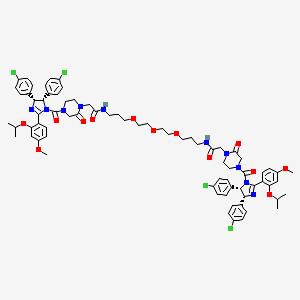
PROTAC MDM2 Degrader-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PROTAC MDM2 Degrader-1 is a proteolysis-targeting chimera (PROTAC) designed to target and degrade the Mouse Double Minute 2 homolog (MDM2) protein. MDM2 is an oncogenic E3 ubiquitin ligase that negatively regulates the tumor suppressor protein p53 by promoting its degradation. By degrading MDM2, this compound aims to restore p53 activity, which is crucial for the suppression of tumor growth .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of PROTAC MDM2 Degrader-1 involves the conjugation of a ligand that binds to MDM2 with a ligand that recruits an E3 ubiquitin ligase, connected by a linker. The synthetic route typically includes:
Synthesis of the MDM2-binding ligand: This involves the preparation of a small molecule that can specifically bind to the MDM2 protein.
Synthesis of the E3 ligase-binding ligand: This involves the preparation of a molecule that can recruit the E3 ubiquitin ligase, such as Von Hippel-Lindau (VHL).
Linker synthesis and conjugation: The two ligands are connected via a linker, which is synthesized separately and then conjugated to the ligands under specific reaction conditions
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:
Batch synthesis: Large-scale batch reactors are used to synthesize the ligands and linker.
Purification: High-performance liquid chromatography (HPLC) and other purification techniques are employed to isolate the final product.
Quality control: Rigorous quality control measures are implemented to ensure the consistency and efficacy of the compound.
Analyse Chemischer Reaktionen
Arten von Reaktionen: PROTAC MDM2-Degrader-1 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Ubiquitinierung: Die primäre Reaktion beinhaltet die Ubiquitinierung von MDM2, was zu seinem Abbau durch das Proteasom führt.
Bindungsinteraktionen: Die Verbindung bildet ternäre Komplexe mit MDM2 und der E3-Ligase, wodurch der Ubiquitinierungsprozess erleichtert wird
Häufige Reagenzien und Bedingungen:
Ubiquitinierungsreagenzien: E1-Aktivierungsenzym, E2-Konjugationsenzym und E3-Ligase sind für den Ubiquitinierungsprozess unerlässlich.
Reaktionsbedingungen: Physiologische Bedingungen (pH 7,4, 37 °C) werden typischerweise verwendet, um die zelluläre Umgebung nachzuahmen
Hauptprodukte: Das Hauptprodukt der Reaktion ist das ubiquitinierte MDM2-Protein, das anschließend durch das Proteasom abgebaut wird, was zur Anhäufung des aktiven p53-Proteins führt .
Wissenschaftliche Forschungsanwendungen
PROTAC MDM2-Degrader-1 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Krebsforschung: Es wird verwendet, um die Rolle von MDM2 bei Krebs zu untersuchen und potenzielle Krebstherapien zu entwickeln, indem die p53-Aktivität wiederhergestellt wird
Arzneimittelentwicklung: Die Verbindung dient als Modell für die Entwicklung anderer PROTAC-basierter Degrader, die auf verschiedene Proteine abzielen.
Biologische Studien: Es wird verwendet, um das Ubiquitin-Proteasom-System und Proteinabbauwege zu untersuchen.
Medizinische Anwendungen: Potenzielle therapeutische Anwendungen bei der Behandlung von Krebserkrankungen mit überexprimiertem MDM2, wie z. B. akute myeloische Leukämie
5. Wirkmechanismus
PROTAC MDM2-Degrader-1 übt seine Wirkungen über einen katalytischen Mechanismus aus. Es bildet einen ternären Komplex mit MDM2 und einer E3-Ubiquitin-Ligase, was zur Ubiquitinierung und anschließendem Abbau von MDM2 durch das Proteasom führt. Dieser Abbau verhindert, dass MDM2 p53 hemmt, was zur Anhäufung und Aktivierung von p53 führt, das den Zellzyklus-Arrest und die Apoptose in Krebszellen induziert .
Ähnliche Verbindungen:
MS3227: Ein weiteres PROTAC, das auf MDM2 abzielt und auch die E3-Ligase Von-Hippel-Lindau rekrutiert.
Einzigartigkeit: PROTAC MDM2-Degrader-1 ist aufgrund seines spezifischen Designs, MDM2 zum Abbau zu zielen, anstatt nur seine Aktivität zu hemmen, einzigartig. Dieser Ansatz ermöglicht eine effektivere und nachhaltigere Aktivierung von p53, was einen potenziellen therapeutischen Vorteil gegenüber herkömmlichen MDM2-Inhibitoren bietet .
Wirkmechanismus
PROTAC MDM2 Degrader-1 exerts its effects through a catalytic-type mechanism. It forms a ternary complex with MDM2 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of MDM2 by the proteasome. This degradation prevents MDM2 from inhibiting p53, resulting in the accumulation and activation of p53, which induces cell cycle arrest and apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
MS3227: Another PROTAC targeting MDM2, which also recruits the E3 ligase Von Hippel-Lindau.
XY-27: A PROTAC degrader that targets MDM2 and shows higher potency compared to traditional MDM2 inhibitors.
Uniqueness: PROTAC MDM2 Degrader-1 is unique due to its specific design to target MDM2 for degradation, rather than merely inhibiting its activity. This approach allows for more effective and sustained activation of p53, providing a potential therapeutic advantage over traditional MDM2 inhibitors .
Eigenschaften
IUPAC Name |
2-[4-[(4R,5S)-4,5-bis(4-chlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]-2-oxopiperazin-1-yl]-N-[3-[2-[2-[3-[[2-[4-[(4R,5S)-4,5-bis(4-chlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]-2-oxopiperazin-1-yl]acetyl]amino]propoxy]ethoxy]ethoxy]propyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C74H84Cl4N10O13/c1-47(2)100-61-41-57(95-5)25-27-59(61)71-81-67(49-9-17-53(75)18-10-49)69(51-13-21-55(77)22-14-51)87(71)73(93)85-33-31-83(65(91)45-85)43-63(89)79-29-7-35-97-37-39-99-40-38-98-36-8-30-80-64(90)44-84-32-34-86(46-66(84)92)74(94)88-70(52-15-23-56(78)24-16-52)68(50-11-19-54(76)20-12-50)82-72(88)60-28-26-58(96-6)42-62(60)101-48(3)4/h9-28,41-42,47-48,67-70H,7-8,29-40,43-46H2,1-6H3,(H,79,89)(H,80,90)/t67-,68-,69+,70+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQFZQNOXRSZHMG-PQMVWXROSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCN(C(=O)C3)CC(=O)NCCCOCCOCCOCCCNC(=O)CN4CCN(CC4=O)C(=O)N5C(C(N=C5C6=C(C=C(C=C6)OC)OC(C)C)C7=CC=C(C=C7)Cl)C8=CC=C(C=C8)Cl)C9=CC=C(C=C9)Cl)C1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=C(C=CC(=C1)OC)C2=N[C@@H]([C@@H](N2C(=O)N3CCN(C(=O)C3)CC(=O)NCCCOCCOCCOCCCNC(=O)CN4CCN(CC4=O)C(=O)N5[C@H]([C@H](N=C5C6=C(C=C(C=C6)OC)OC(C)C)C7=CC=C(C=C7)Cl)C8=CC=C(C=C8)Cl)C9=CC=C(C=C9)Cl)C1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C74H84Cl4N10O13 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1463.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
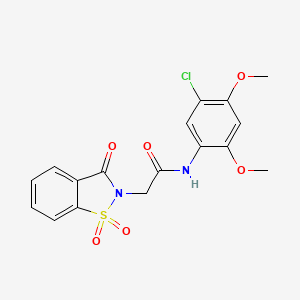
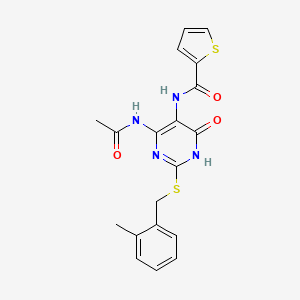
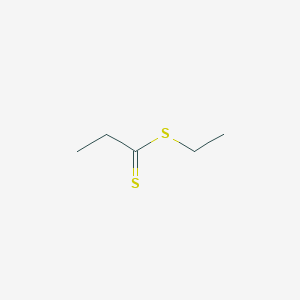
![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethyl)-3-(1,1-dioxidoisothiazolidin-2-yl)benzamide](/img/structure/B2777207.png)
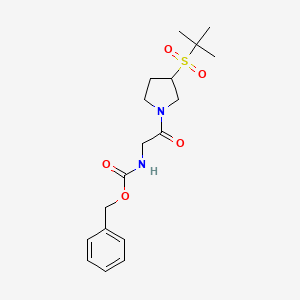
![1-(Chloromethyl)-3-(4-fluorobutyl)bicyclo[1.1.1]pentane](/img/structure/B2777209.png)
![1-[3-(4-Chlorophenyl)azepan-1-yl]pent-4-en-1-one](/img/structure/B2777211.png)
![2-Oxo-2-[(4-phenylbutan-2-yl)amino]ethyl (4-methylphenyl)acetate](/img/structure/B2777212.png)
![N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2777214.png)
![(E)-3-(3-bromoanilino)-1-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-propen-1-one](/img/structure/B2777218.png)
![N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2777219.png)
![methyl 4-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-6-carboxylate](/img/structure/B2777220.png)
